1-(4-Isopropylphenyl)propan-1-one
Overview
Description
1-(4-Isopropylphenyl)propan-1-one, also known as 4-isopropylbenzaldehyde, is a volatile organic compound (VOC) that is widely used in the flavor and fragrance industry. It is also used in a variety of other applications, such as in the synthesis of pharmaceuticals and in the production of cosmetics. 4-Isopropylbenzaldehyde is a colorless liquid with a pleasant, sweet, floral odor.
Scientific Research Applications
Spectroscopic Studies
1-(4-Isopropylphenyl)propan-1-one and its derivatives have been extensively studied using various spectroscopic techniques. These studies have provided insights into their molecular structures and interactions. For instance, propofol, a derivative, was probed using mass-resolved laser spectroscopic techniques to understand its interactions with water molecules, revealing complex conformational landscapes and hydrogen bond networks (Léon et al., 2012). Similarly, cathinones like 4-MEC, methylone, and others were characterized by spectroscopy, revealing their molecular geometries and electronic spectra, contributing to a better understanding of their properties (Nycz et al., 2011).
Antimicrobial and Antiradical Activity
The derivatives of this compound have shown notable antimicrobial and antiradical activities. A study by Čižmáriková et al. (2020) on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated these compounds' potential against human pathogens and their antioxidant properties, highlighting their biomedical applications (Čižmáriková et al., 2020).
Catalysis and Chemical Synthesis
The compound and its related structures have been utilized in chemical synthesis and catalysis. For example, the zeolite-catalyzed gas phase alkylation of phenol with propylene was studied to optimize the production of specific isopropylphenol derivatives (Xu et al., 2013). Another study showcased the Rh(III)-catalyzed coupling of benzamides with propargyl alcohols for synthesizing specific compounds, indicating the role of these derivatives in facilitating complex chemical reactions (Wang et al., 2013).
Analysis in Biological Samples
The derivatives have been employed in developing analytical methods for biological sample analysis. A study by Ferreira et al. (2017) developed a method for analyzing and quantifying 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one in biological samples, highlighting the importance of these compounds in biomedical research and pharmacology (Ferreira et al., 2017).
Metabolism Studies
Studies on the metabolism of compounds related to this compound have provided insights into their biotransformation and potential toxicological impacts. For example, the metabolism of Bisphenol A by liver microsomes revealed the formation of novel metabolites, contributing to our understanding of the compound's interactions within biological systems (Jaeg et al., 2004).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQTUHKXMAKTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396225 | |
Record name | 1-(4-isopropylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27465-52-7 | |
Record name | 1-(4-isopropylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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